molecular formula C8H20Cl2N2O2 B6179830 (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride CAS No. 2613299-12-8

(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride

Cat. No.: B6179830
CAS No.: 2613299-12-8
M. Wt: 247.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is a synthetic compound with the molecular formula C8H20Cl2N2O2. It is a derivative of lysine, an essential amino acid, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with lysine, which undergoes a series of chemical reactions to introduce the dimethylamino group.

    Dimethylation: The amino group of lysine is dimethylated using dimethylamine under controlled conditions.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

    Batch Processing: The reactions are typically conducted in batch reactors to ensure precise control over reaction conditions.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with oxo groups replacing the amino groups.

    Reduced Derivatives: Compounds with reduced amino groups.

    Substituted Derivatives: Compounds with various substituents replacing the amino or dimethylamino groups.

Scientific Research Applications

(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of protein structure and function due to its similarity to lysine.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with biological molecules. The compound can:

    Bind to Proteins: The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins.

    Modulate Enzyme Activity: The compound can act as an enzyme inhibitor or activator, affecting various biochemical pathways.

    Alter Cellular Functions: By interacting with cellular components, the compound can influence cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Lysine: The parent compound from which (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is derived.

    N,N-Dimethyllysine: A similar compound with dimethylation at different positions.

    N-Methyllysine: A compound with a single methyl group instead of two.

Uniqueness

This compound is unique due to its specific dimethylamino substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in research applications where precise modifications of lysine are required.

Properties

CAS No.

2613299-12-8

Molecular Formula

C8H20Cl2N2O2

Molecular Weight

247.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.